Cas no 1310197-64-8 (2-methoxy-3-(methylthio)-naphthalen)

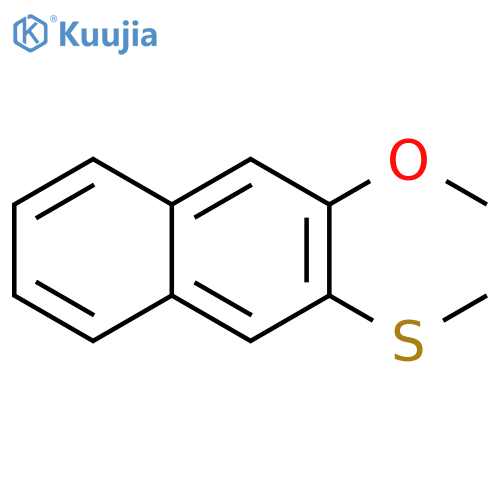

1310197-64-8 structure

商品名:2-methoxy-3-(methylthio)-naphthalen

CAS番号:1310197-64-8

MF:C12H12OS

メガワット:204.288082122803

MDL:MFCD28503683

CID:2906170

2-methoxy-3-(methylthio)-naphthalen 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-3-(methylthio)-naphthalen

- Naphthalene, 2-methoxy-3-(methylthio)-

- (3-methoxynaphthalen-2-yl)(methyl)sulfane

-

- MDL: MFCD28503683

- インチ: 1S/C12H12OS/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3

- InChIKey: DENVFRPAVPSEDJ-UHFFFAOYSA-N

- ほほえんだ: C1=C2C(C=CC=C2)=CC(SC)=C1OC

2-methoxy-3-(methylthio)-naphthalen 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB567622-25 g |

(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%; . |

1310197-64-8 | 95% | 25g |

€837.10 | 2023-06-14 | |

| abcr | AB567622-10g |

(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%; . |

1310197-64-8 | 95% | 10g |

€538.60 | 2025-03-19 | |

| Aaron | AR01M4VC-5g |

2-Methoxy-3-methylsulfanyl-naphthalene |

1310197-64-8 | 5g |

$287.00 | 2023-12-16 | ||

| abcr | AB567622-1g |

(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%; . |

1310197-64-8 | 95% | 1g |

€146.20 | 2025-03-19 | |

| abcr | AB567622-5 g |

(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%; . |

1310197-64-8 | 95% | 5g |

€285.30 | 2023-06-14 | |

| abcr | AB567622-10 g |

(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%; . |

1310197-64-8 | 95% | 10g |

€450.70 | 2023-06-14 | |

| abcr | AB567622-5g |

(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%; . |

1310197-64-8 | 95% | 5g |

€339.50 | 2025-03-19 | |

| abcr | AB567622-25g |

(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%; . |

1310197-64-8 | 95% | 25g |

€1007.40 | 2025-03-19 | |

| Aaron | AR01M4VC-10g |

2-Methoxy-3-methylsulfanyl-naphthalene |

1310197-64-8 | 10g |

$487.00 | 2023-12-16 |

2-methoxy-3-(methylthio)-naphthalen 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

1310197-64-8 (2-methoxy-3-(methylthio)-naphthalen) 関連製品

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1310197-64-8)2-methoxy-3-(methylthio)-naphthalen

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):197.0/313.0/585.0